molecular formula C11H11BO2 B028248 4-Methyl-1-naphthaleneboronic acid CAS No. 103986-53-4

4-Methyl-1-naphthaleneboronic acid

Cat. No.: B028248
CAS No.: 103986-53-4
M. Wt: 186.02 g/mol
InChI Key: JHVQEUGNYSVSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-naphthaleneboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H11BO2 and its molecular weight is 186.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Naphthaleneboronic acids, including 4-Methyl-1-naphthaleneboronic acid, have been synthesized and characterized, providing valuable insights for the development of pharmaceuticals and other chemical products (Allen & Roscoe, 1969).

  • These compounds have been utilized in stereoselective photodimerization processes, enabling the efficient formation of complex organic molecules (Ghosn & Wolf, 2010).

  • In analytical chemistry, 1-naphthaleneboronic-acid-doped fluorescence nanoparticles have been developed for the determination of ornidazole, showcasing improved anti-photobleaching capabilities compared to free 1-naphthaleneboronic acid (Xia Jiao-yun, 2008).

  • The boronation of naphthalene derivatives has led to the formation of novel organometallic compounds, opening avenues for further research in materials science and catalysis (Owsianik et al., 2009).

  • Naphthaleneboronic acid derivatives have also been explored for their potential in environmental bioremediation, particularly in the degradation of synthetic organic compounds like naphthalene and its substituted forms (Mohapatra & Phale, 2021).

Safety and Hazards

4-Methyl-1-naphthaleneboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name

(4-methylnaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVQEUGNYSVSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378510
Record name 4-Methyl-1-naphthaleneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-53-4
Record name 4-Methyl-1-naphthaleneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methylnaphthalen-1-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 125 mL round-bottomed flask equipped with N2 inlet were added 1.78 g (11.4 mmol) 1-bromo-4-methylnaphthalene and 20 mL dry tetrahydrofuran. The solution was cooled to −70° C., and 5.49 mL (13.7 mmol) of a 2.5M solution of n-butyl lithium in hexane was added over 5 minutes, and the reaction stirred at −70° C. for 10 minutes. The solution was then treated with 2.34 mL (13.7 mmol) triethyl borate, stirred 5 minutes at −70° C., then warmed to room temperature and stirred 40 hours. The reaction was quenched with aqueous ammonium chloride solution, poured into 0.5 N hydrochloric acid, and extracted into ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and evaporated to a white solid after trituration with hexane, mp 224-228° C., 1.9 g (90%).
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.34 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-naphthaleneboronic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-naphthaleneboronic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-1-naphthaleneboronic acid
Reactant of Route 4
Reactant of Route 4
4-Methyl-1-naphthaleneboronic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-1-naphthaleneboronic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-1-naphthaleneboronic acid
Customer
Q & A

Q1: What is the role of 4-Methyl-1-naphthaleneboronic acid in the synthesis of angularly fused polycyclic aromatic hydrocarbons (PAHs)?

A: this compound acts as a key building block in the modular synthesis of angularly fused PAHs. [] The research demonstrates its use in a palladium-catalyzed cross-coupling reaction with brominated benzaldehydes (specifically 2-bromobenzaldehyde and 6-bromo-2,3-dimethoxybenzaldehyde). This reaction forms o-naphthyl benzaldehydes, which are then subjected to a series of transformations to ultimately yield various benzo[c]phenanthrene (BcPh) analogues and their derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.